molecular formula C10H8ClNO B1291521 1-(6-chloro-1H-indol-3-yl)ethan-1-one CAS No. 184151-47-1

1-(6-chloro-1H-indol-3-yl)ethan-1-one

Cat. No.: B1291521
CAS No.: 184151-47-1
M. Wt: 193.63 g/mol
InChI Key: KQLYMFKKPNNGQR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1-(6-chloro-1H-indol-3-yl)ethan-1-one are currently unknown. The compound is a product for proteomics research

Biochemical Pathways

Indole derivatives have been studied for their biological potential , but the specific pathways influenced by this compound remain to be elucidated.

Pharmacokinetics

The compound has a molecular weight of 193.63 , which may influence its bioavailability. It is recommended to store the compound at room temperature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is stable at room temperature

Biochemical Analysis

Biochemical Properties

1-(6-chloro-1H-indol-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound may bind to specific receptors or enzymes, leading to inhibition of their activity . This inhibition can result in downstream effects on cellular processes, such as cell proliferation, apoptosis, and metabolism. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound may result in sustained changes in cellular function, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives, including this compound, can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, such as liver toxicity or immune system suppression . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives, including this compound, may be metabolized by cytochrome P450 enzymes in the liver . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function and metabolic flux . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity . Studying the transport and distribution of this compound can provide insights into its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives, including this compound, may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic targets.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(6-chloro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLYMFKKPNNGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184151-47-1
Record name 1-(6-chloro-1H-indol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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